molecular formula C19H17N3O4S B11227621 Ethyl 4-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate

Ethyl 4-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11227621
M. Wt: 383.4 g/mol
InChI Key: ROGKXTQQYHQGMR-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The quinazoline ring forms a dihedral angle with the phenyl ring, and the terminal methyl group is often disordered by rotation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Ethyl 4-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit various enzymes and receptors, leading to its biological effects . The compound may also interfere with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Ethyl 4-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate can be compared with other quinazolinone derivatives:

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

ethyl 4-[[2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H17N3O4S/c1-2-26-18(25)12-7-9-13(10-8-12)20-16(23)11-27-19-21-15-6-4-3-5-14(15)17(24)22-19/h3-10H,2,11H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

ROGKXTQQYHQGMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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